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Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0

Cat. No.: B3021761

Get Quote

Executive Summary & Compound Identity
2-Amino-3-methoxypropan-1-ol is a primary amine and primary alcohol featuring a methyl

ether side chain. Structurally derived from the amino acid serine (specifically, the reduction of

O-methylserine), it serves as a critical motif in medicinal chemistry, particularly as a mimic of

the serine side chain that is resistant to metabolic oxidation.
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Parameter Detail

IUPAC Name 2-Amino-3-methoxypropan-1-ol

Common Synonyms O-Methylserinol; 2-Amino-3-methoxy-1-propanol

CAS Numbers
37924-13-3 (Racemic)253443-56-0 ((S)-

Isomer)148278-96-0 ((R)-Isomer)

Molecular Formula

Molecular Weight 105.14 g/mol

Physical State
Colorless viscous liquid or low-melting solid

(often handled as HCl salt)

Synthesis & Preparation Context
Understanding the synthesis is vital for interpreting spectroscopic impurities. The two primary

routes yield distinct impurity profiles visible in NMR and MS.

Route A: Reduction of O-Methylserine (Preferred)
This route preserves stereochemistry.

Starting Material: O-Methyl-L-serine (or methyl ester).

Reagent: Lithium Aluminum Hydride (

) or Borane-DMS (

).

Key Impurities: Unreduced ester (carbonyl peak in IR/NMR), over-reduced alkanes.

Route B: Amination of 3-Methoxypropanal
Starting Material: 3-Methoxypropanal.

Reagent: Strecker synthesis or reductive amination.
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Key Impurities: 3-Methoxypropanol (des-amino), polymeric species.
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Click to download full resolution via product page

Figure 1: Primary synthetic pathways for O-Methylserinol. Route A is preferred for

stereochemical retention.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for structural validation. The data below distinguishes the free base

from the hydrochloride salt.

H NMR Data (400 MHz)
Solvent: Deuterium Oxide (

) is recommended due to the compound's polarity. Reference: HDO peak at

4.79 ppm.

Position
Shift (

ppm)
Mult. Integ. Assignment

Coupling (

Hz)

1 3.38 s 3H -

2 3.25 - 3.32 m 1H -

3a 3.55 dd 1H

3b 3.62 dd 1H

4a 3.68 dd 1H

4b 3.78 dd 1H
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Expert Insight:

The "Methyl Doublet" Trap: Do not confuse this compound with 2-amino-1-methoxypropane

(an alaninol derivative), which shows a methyl doublet at

~1.1 ppm. O-Methylserinol has no C-methyl group; its only methyl signal is the methoxy
singlet at

3.38.

Solvent Effects: In

, the

and

protons appear as broad singlets between

2.0–4.0 ppm, often obscuring the methine proton.

exchange eliminates these, simplifying the spectrum to the carbon-bound protons listed
above.

C NMR Data (100 MHz)
Shift (

ppm)
Type Assignment Notes

59.1
Characteristic

methoxy shift.

52.5
Upfield relative to

oxygenated carbons.

62.9
Typical primary

alcohol.

73.2
Downfield due to ether

linkage.
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Mass spectrometry confirms the molecular weight and provides a "fingerprint" through

fragmentation, which follows the Alpha-Cleavage Rule characteristic of amino alcohols.

Ionization: ESI-MS (Positive Mode)
[M+H]⁺: m/z 106.1

[M+Na]⁺: m/z 128.1

[2M+H]⁺: m/z 211.2 (Dimer is common in high-concentration ESI)

Fragmentation Logic (EI / CID)
The molecular ion is unstable. The primary fragmentation pathway involves cleavage of the

bonds adjacent to the amine (alpha-cleavage).

Pathway A (Loss of Hydroxymethyl):

Precursor:

Cleavage: Loss of

(Mass 31)

Fragment Ion: m/z 74 (

) — Base Peak

Pathway B (Loss of Methoxymethyl):

Precursor:

Cleavage: Loss of

(Mass 45)

Fragment Ion: m/z 60 (

)
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Molecular Ion [M+H]+
m/z 106.1

Fragment A (Base Peak)
[M - CH2OH]+

m/z 74

Alpha Cleavage

Fragment B
[M - CH2OMe]+

m/z 60

Alpha Cleavage

Loss of CH2OH
(-31 Da)

Loss of CH2OMe
(-45 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Mass Spectrometry.

Infrared Spectroscopy (IR)
IR analysis is useful for quick verification of functional groups, particularly to ensure no

oxidation to the aldehyde or carboxylic acid has occurred.

Wavenumber (

)
Intensity Assignment Diagnostic Value

3300 - 3450 Strong, Broad and
Overlapping stretches

of amine and alcohol.

2850 - 2950 Medium Alkyl backbone.

1580 - 1610 Medium
Amine bending

(scissoring).

1110 - 1150 Strong

Ether stretch

(Distinguishes from

Serinol).

1050 Strong
Primary alcohol

stretch.

Quality Control Note: A peak appearing near 1720

indicates oxidation to the aldehyde or ester impurities (from incomplete reduction).
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Experimental Protocols
Protocol 1: NMR Sample Preparation

Objective: Obtain high-resolution 1H NMR for purity assessment.

Reagents:

(99.9% D), 5mm NMR tube.

Procedure:

Weigh 10-15 mg of O-Methylserinol (or its HCl salt).

Dissolve completely in 0.6 mL of

.

(Optional) Add 1 drop of

if the free base is oily or aggregates; the HCl salt yields sharper peaks.

Acquire spectrum with at least 16 scans and a 10-second relaxation delay (

) to ensure accurate integration of the methoxy singlet.

Protocol 2: TLC Identification
Stationary Phase: Silica Gel 60

.

Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

Visualization: Ninhydrin Stain.

Observation:

O-Methylserinol: Pink/Purple spot,

.
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Serinol (Impurity):

(more polar).

O-Methylserine (Starting Material):

(most polar, acidic).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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